molecular formula C4H8S2 B1597267 Methyl 1-propenyl disulfide CAS No. 5905-47-5

Methyl 1-propenyl disulfide

Cat. No.: B1597267
CAS No.: 5905-47-5
M. Wt: 120.2 g/mol
InChI Key: FUDUFCLRGSEHAJ-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-propenyl disulfide (CAS 5905-47-5) is an organic sulfur compound with the molecular formula C₄H₈S₂ and an average mass of 120.24 Da . This compound is recognized for its role as a flavor and fragrance agent and occurs naturally in various Allium species, including garlic, onion, leek, and shallot . As a constituent of these plants, it contributes to their complex aroma profiles and is of significant interest in the study of food chemistry and flavor science .Researchers utilize this compound in analytical studies. Gas chromatography data is available for this compound, including retention indices on both non-polar (e.g., OV-101, DB-5) and polar (e.g., FFAP, DB-Wax) columns, which aids in its identification and quantification in complex mixtures . The compound is characterized as a clear liquid with a boiling point of approximately 53-58 °C at 14 mmHg, a specific gravity of 0.955-0.961, and a refractive index of 1.542-1.552 . Its estimated water solubility is 556.9 mg/L at 25 °C .This product is provided for research use only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5905-47-5

Molecular Formula

C4H8S2

Molecular Weight

120.2 g/mol

IUPAC Name

(E)-1-(methyldisulfanyl)prop-1-ene

InChI

InChI=1S/C4H8S2/c1-3-4-6-5-2/h3-4H,1-2H3/b4-3+

InChI Key

FUDUFCLRGSEHAJ-ONEGZZNKSA-N

SMILES

CC=CSSC

Isomeric SMILES

C/C=C/SSC

Canonical SMILES

CC=CSSC

density

0.955-0.961

physical_description

colourless liquid

Pictograms

Irritant

Origin of Product

United States

Biosynthesis and Enzymatic Formation Pathways of Methyl 1 Propenyl Disulfide

Precursor Compounds: S-Alk(en)yl-L-cysteine Sulfoxides (ACSOs)

The journey to methyl 1-propenyl disulfide begins with a class of non-proteinogenic amino acids known as S-alk(en)yl-L-cysteine sulfoxides (ACSOs). These stable, non-volatile precursors are sequestered within the cytoplasm of intact plant cells. In onions (Allium cepa), the principal ACSO is isoalliin, also known as (+)-S-(1-propenyl)-L-cysteine sulfoxide (B87167). nih.govresearchgate.net Unlike its well-known isomer alliin, found in garlic, isoalliin is the key precursor to the compounds that give onions their distinct sensory characteristics. nih.gov

Enzymatic Cleavage of Isoalliin and Related Sulfoxides by Alliinase

The catalytic event that sets the entire flavor cascade in motion is the enzymatic cleavage of isoalliin by alliinase (S-alk(en)yl-L-cysteine sulfoxide lyase). nih.govwikipedia.org This enzyme is compartmentalized in the vacuole of the plant cell and only comes into contact with its substrate, isoalliin, when the cells are mechanically damaged, such as by cutting or crushing. frontiersin.org The disruption of the cellular structure allows for the mixing of the vacuolar alliinase with the cytoplasmic isoalliin, initiating a rapid enzymatic reaction. frontiersin.org

Alliinase, a pyridoxal-5'-phosphate (PLP) dependent enzyme, catalyzes the cleavage of the C-S bond in isoalliin. wikipedia.org This reaction yields pyruvate, ammonia, and the highly reactive intermediate, 1-propenyl sulfenic acid. bris.ac.uk

EnzymeSubstrateProductsCellular Location
Alliinase (EC 4.4.1.4)Isoalliin ((+)-S-(1-propenyl)-L-cysteine sulfoxide)1-Propenyl sulfenic acid, Pyruvate, AmmoniaVacuole

Intermediate Formation: Sulfenic Acids and Thiosulfinates

The sulfenic acids generated from the action of alliinase are transient but pivotal intermediates in the formation of a wide array of organosulfur compounds, including this compound.

Generation of 1-Propenyl Sulfenic Acid

As previously mentioned, the enzymatic breakdown of isoalliin by alliinase directly produces 1-propenyl sulfenic acid. frontiersin.orgbris.ac.uk This molecule is highly unstable and readily undergoes further transformations. In onions, 1-propenyl sulfenic acid is a crucial branching point in the biosynthetic pathway. It can be acted upon by another enzyme, lachrymatory factor synthase (LFS), to produce propanethial S-oxide, the compound responsible for the tearing sensation when chopping onions. frontiersin.orgbris.ac.ukresearchgate.net

Non-Enzymatic Condensation to Di-1-propenyl Thiosulfinate

In the absence of or in competition with lachrymatory factor synthase, 1-propenyl sulfenic acid undergoes a spontaneous, non-enzymatic self-condensation reaction. frontiersin.orgresearchgate.net Two molecules of 1-propenyl sulfenic acid condense to form di-1-propenyl thiosulfinate, also known as isoallicin. frontiersin.orgnih.gov This condensation reaction involves the elimination of a water molecule. wikipedia.org Di-1-propenyl thiosulfinate is a key thiosulfinate in onions and a direct precursor to various disulfides. nih.gov

Mechanistic Pathways of Disulfide Formation in Plant Tissues

The formation of this compound from the initial enzymatic products involves a series of complex, and often non-enzymatic, condensation and rearrangement reactions.

Condensation Reactions of Organosulfenic Acids

Organosulfenic acids, such as the 1-propenyl sulfenic acid derived from isoalliin, are highly reactive species that can condense with other sulfenic acids or with thiols. frontiersin.org A condensation reaction is a type of chemical reaction in which two molecules combine to form a larger molecule, together with the loss of a small molecule such as water. libretexts.orglibretexts.org The formation of di-1-propenyl thiosulfinate from two molecules of 1-propenyl sulfenic acid is a prime example of such a condensation. frontiersin.org

The formation of the mixed disulfide, this compound, is thought to occur through the subsequent decomposition and rearrangement of thiosulfinates like di-1-propenyl thiosulfinate and its interaction with other sulfur-containing compounds. For instance, the unstable thiosulfinates can degrade into a variety of volatile sulfur compounds, including disulfides. The "methyl" group in this compound likely originates from S-methyl-L-cysteine sulfoxide (methiin), another ACSO present in Allium species, which upon enzymatic cleavage by alliinase would yield methyl sulfenic acid. The condensation of 1-propenyl sulfenic acid and methyl sulfenic acid, or the rearrangement of mixed thiosulfinates, would then lead to the formation of this compound.

Precursor CompoundKey EnzymeIntermediate(s)Final Product
IsoalliinAlliinase1-Propenyl sulfenic acidThis compound
MethiinAlliinaseMethyl sulfenic acid

Rearrangement of Alk(en)yl Thiosulfinates

The formation of this compound and related disulfides in Allium species is a direct consequence of the chemistry of alk(en)yl thiosulfinates, which are themselves products of the enzymatic breakdown of S-alk(en)yl-L-cysteine sulfoxides (ACSOs) by alliinase upon tissue disruption nih.govuliege.be. Thiosulfinates are unstable compounds that can undergo various rearrangement and decomposition reactions to form a complex mixture of volatile sulfur compounds, including disulfides, trisulfides, and others that contribute to the characteristic flavor and aroma of these plants bohrium.com.

The general pathway involves the condensation of unstable sulfenic acids (R-SOH), generated from the action of alliinase on ACSOs, to form thiosulfinates (RS(O)SR) uliege.benih.gov. These thiosulfinates can then rearrange and disproportionate. For instance, in onion, the precursor trans-S-1-propenyl-l-cysteine sulfoxide (isoalliin) is cleaved by alliinase to produce 1-propenyl sulfenic acid nih.govtandfonline.com. In the absence of lachrymatory factor synthase (LFS), this sulfenic acid spontaneously self-condenses to form di-1-propenyl thiosulfinate nih.govresearchgate.net. This thiosulfinate is a key intermediate that leads to the formation of various disulfides, including isomers of di-1-propenyl disulfide nih.gov.

The formation of mixed disulfides, such as this compound, involves the interaction of different precursor thiosulfinates. For example, methyl propenyl thiosulfinates can be formed in garlic and are key intermediates nih.gov. The low-temperature oxidation of various alkyl 1-propenyl disulfides has been studied to understand the formation of the corresponding thiosulfinates (thiosulfinate S-oxides), which are precursors to other flavor compounds bohrium.com. The stability and rate of formation of these thiosulfinates are influenced by factors such as pH nih.gov.

Influence of Lachrymatory Factor Synthase (LFS) on Metabolite Profiling

Lachrymatory Factor Synthase (LFS) plays a pivotal role in determining the profile of sulfur-containing secondary metabolites in onion (Allium cepa) nih.govvirginia.edu. This enzyme specifically acts on 1-propenyl sulfenic acid, a product of the alliinase-mediated breakdown of trans-S-1-propenyl-l-cysteine sulfoxide (1-PRENCSO) nih.govtandfonline.com. LFS catalyzes the conversion of 1-propenyl sulfenic acid into propanthial S-oxide, commonly known as the lachrymatory factor (LF), the compound responsible for inducing tears when onions are cut nih.govnih.govvirginia.edu.

The activity of LFS directly diverts the available pool of 1-propenyl sulfenic acid away from the pathway that leads to the formation of thiosulfinates and subsequently, disulfides nih.gov. In onions with normal LFS activity, the production of LF is the dominant pathway, which results in relatively low levels of 1-propenyl-containing thiosulfinates and their downstream products nih.gov.

Research involving the genetic silencing of the LFS gene in onions has provided clear evidence of its influence on the metabolite profile. In LFS-silenced onions, the enzymatic conversion of 1-propenyl sulfenic acid to LF is significantly reduced nih.govresearchgate.net. As a result, the unstable 1-propenyl sulfenic acid undergoes spontaneous self-condensation to form significantly higher levels of di-1-propenyl thiosulfinate nih.govresearchgate.net. This shift in the metabolic pathway has a cascading effect on the volatile sulfur compound profile, as detailed in the table below.

Changes in Volatile Sulfur Compounds in LFS-Silenced Onions

CompoundChange in LFS-Silenced Onion Compared to ControlReference
di-propyl disulfideSignificantly decreased nih.gov
1-propenyl propyl disulfideMuch increased nih.gov
di-1-propenyl disulfide isomersNewly produced (not detected in control) nih.gov
2-mercapto-3,4-dimethyl-2,3-dihydrothiophene isomersNewly produced (not detected in control) nih.gov

This dramatic alteration in the sulfur secondary metabolite profile highlights the critical role of LFS as a metabolic switch. By controlling the fate of 1-propenyl sulfenic acid, LFS activity dictates whether the biosynthetic pathway favors the production of the tear-inducing lachrymatory factor or shifts towards the formation of thiosulfinates and a different array of disulfides, including those containing the 1-propenyl group nih.govnih.gov.

Genetic and Environmental Determinants of Biosynthetic Output

The biosynthesis of this compound and other related sulfur compounds in Allium species is influenced by a combination of genetic and environmental factors. These determinants can affect the expression of key enzymes, the availability of precursors, and the stability of intermediate compounds.

Genetic Determinants:

Genetic variation within and between Allium species is a primary driver of differences in their organosulfur profiles. A clear example of genetic influence is the targeted suppression of the lachrymatory factor synthase (LFS) gene in onions through RNA interference (RNAi) silencing nih.govresearchgate.net. This genetic modification directly alters the metabolic pathway, leading to a significant decrease in the lachrymatory factor and a corresponding increase in di-1-propenyl thiosulfinate and its downstream disulfide products nih.govresearchgate.net.

Furthermore, studies on different landraces and varieties of garlic (Allium sativum) have revealed significant diversity in the abundance of various organosulfur compounds, including cis-1-propenyl methyl disulfide and other disulfides mdpi.com. This intra-specific variation points to a strong genetic basis for the control of the biosynthetic output of these flavor and aroma compounds mdpi.com.

Environmental Determinants:

Environmental conditions during growth, harvesting, and post-harvest processing can also significantly impact the formation of this compound and related compounds.

Temperature: Thermal processing, such as drying, can affect the stability of precursor compounds and the activity of enzymes involved in the biosynthetic pathway. For instance, drying garlic at 60°C was found to decrease the amount of trans-1-propenylcysteine sulfoxide (isoalliin) and reduce the rate of formation of methyl thiosulfinates nih.gov.

pH: The pH of the medium has a profound effect on the activity of alliinase, the enzyme that initiates the formation of volatile sulfur compounds. The optimal pH for the formation of methyl propenyl thiosulfinates in garlic is between 6.5 and 7.0 nih.gov. At pH values below 3.6, alliinase is irreversibly inhibited, preventing the formation of thiosulfinates and, consequently, disulfides nih.gov. This is a critical factor in the context of how these compounds might be formed or degraded in different food processing environments.

The interplay of these genetic and environmental factors determines the final concentration and profile of volatile sulfur compounds, including this compound, in Allium products.

Chemical Synthesis and Derivatization Strategies for Methyl 1 Propenyl Disulfide

De Novo Synthesis Pathways

De novo synthesis provides a direct and controllable route to methyl 1-propenyl disulfide, starting from readily available chemical precursors. Various methodologies have been explored, each with its own advantages and limitations.

Approaches Involving 1-Alkenethiolate Intermediates

One potential pathway to unsymmetrical disulfides like this compound involves the generation of a 1-alkenethiolate intermediate. A general method for the synthesis of unsymmetrical vinyl disulfides includes the low-temperature cleavage of an alkenyl thioacetate (B1230152) with a hydroxide (B78521) to form an alkenethiolate. This intermediate can then undergo a sulfenylation reaction. While this method has been described for the synthesis of various vinyl disulfides, specific application to this compound would involve the reaction of 1-propenethiolate with a methylsulfenylating agent. mdpi.com

Reactions with S-Alkyl Alkanethiosulfonates or Alkyl Thiocyanates

The reaction of organometallic reagents with S-alkyl alkanethiosulfonates is a known method for the formation of unsymmetrical disulfides. In the context of this compound synthesis, this would involve the reaction of a 1-propenyl organometallic species, such as 1-propenyl lithium or a Grignard reagent, with an S-methyl alkanethiosulfonate.

Similarly, alkyl thiocyanates can serve as electrophilic sulfur sources. The reaction of a nucleophilic 1-propenyl species with methyl thiocyanate (B1210189) could potentially yield this compound. However, the regioselectivity of such reactions can be a challenge, as attack at the carbon or sulfur atom of the thiocyanate group is possible.

Utilization of Alkenylmagnesium Halides

A documented method for the preparation of alkyl-1-alkenyl disulfides involves the reaction of an alkaline earth metal alkenyl halide with an appropriate alkyl substituted disulfur (B1233692) halide. Specifically, this compound can be synthesized by reacting propenyl magnesium bromide with methyl disulfur chloride. This reaction highlights the utility of Grignard reagents as a source of nucleophilic alkenyl groups for the formation of the carbon-sulfur bond in the target disulfide.

Chemo-Enzymatic Synthesis Methodologies

Chemo-enzymatic synthesis combines the selectivity of enzymatic catalysts with the efficiency of chemical reactions. This approach is gaining traction for the synthesis of various organic compounds due to its potential for milder reaction conditions and improved selectivity.

Application of Immobilized Lipase (B570770) for Disulfide Bond Formation

Lipases are versatile enzymes that are widely used in organic synthesis, primarily for esterification and transesterification reactions. While their application in the direct formation of disulfide bonds in small molecules like this compound is not extensively documented, lipases have been employed in the synthesis of other sulfur-containing compounds. For instance, lipase-catalyzed reactions have been used for the synthesis of amido derivatives and in the preparation of chiral building blocks. The potential for a lipase to catalyze the formation of a disulfide bond between methanethiol (B179389) and 1-propenethiol or their derivatives remains an area for further investigation.

Stereoselective Synthesis of (E) and (Z) Isomers

This compound exists as two geometric isomers, (E) and (Z), which may exhibit different sensory properties. The development of stereoselective synthetic methods is therefore of interest for producing isomerically pure compounds for flavor and fragrance applications.

General strategies for the stereoselective synthesis of vinyl sulfides often involve transition-metal-catalyzed reactions. For example, the hydrozirconation of alk-1-ynes followed by reaction with disulfides can afford (E)-vinylic sulfides with high stereoselectivity. tandfonline.com Another approach involves the palladium-free copper(I)-catalyzed cross-coupling of vinyl halides with thiols, which proceeds with retention of stereochemistry. organic-chemistry.org Furthermore, highly regio- and stereoselective coupling of (Z)-1,2-bis(aryl(alkyl)thio)alkenes with Grignard reagents in the presence of a nickel catalyst provides an efficient route to (Z)-vinylic sulfides. organic-chemistry.org While these methods are general for vinyl sulfides, their specific application to the synthesis of (E)- and (Z)-methyl 1-propenyl disulfide would require adaptation and optimization.

Synthesis of Structural Analogs and Related Sulfur Compounds

The synthesis of structural analogs of this compound and related sulfur compounds is a field of growing interest, largely inspired by the diverse biological activities of organosulfur compounds found in Allium species. While direct synthetic routes to a wide range of this compound analogs are not extensively documented, the synthesis of related compounds, particularly ajoene (B124975) and its derivatives, provides a solid foundation for developing such strategies. These synthetic efforts are crucial for structure-activity relationship (SAR) studies, aiming to enhance the therapeutic potential of these natural products.

Research in this area has led to the chemical synthesis and biological evaluation of a diverse array of sulfur compounds. These include derivatives of S-alkenyl-l-cysteine sulfoxides, thiosulfinates, ajoene molecules, and various sulfides. nih.gov Many of these synthetic derivatives have shown significant antimicrobial and anticancer properties in preclinical models. nih.gov

A key strategy in the synthesis of related sulfur compounds involves the manipulation of precursor molecules derived from garlic and other Allium plants. For instance, allicin (B1665233), a major organosulfur compound in crushed garlic, serves as a starting point for the synthesis of other bioactive molecules like ajoene, vinyldithiins, and diallyl polysulfides. researchgate.net

Synthesis of Ajoene and its Analogs

Ajoene, a well-known sulfur-containing compound from garlic, is structurally related to this compound and has been the target of numerous synthetic efforts. The total synthesis of ajoene has been achieved, providing a reliable method that avoids the instability of its natural precursor, allicin. researchgate.netcardiff.ac.uk This allows for the generation of various structural analogs to explore their biological activities.

One synthetic approach to ajoene involves a multi-step process starting from simple building blocks. researchgate.net This method has been shown to be scalable, which is a significant advantage over previous biomimetic approaches that suffered from low yields due to side reactions. cardiff.ac.uk The synthetic ajoene has demonstrated biological activity comparable to the natural product, inhibiting quorum sensing in bacteria. cardiff.ac.uk

The synthesis of ajoene analogs has focused on modifying different parts of the molecule, including the sulfoxide (B87167) group, the central alkene, and the terminal allyl groups, in a search for compounds with enhanced bioactivity. nih.gov

Table 1: Synthetic Strategies for Ajoene Analogs

StrategyDescriptionKey Intermediates/ReagentsReference
Modification of the SulfoxideReplacement of the sulfoxide with other functional groups to investigate its role in biological activity.Oxidizing agents, sulfenylating agents nih.gov
Alteration of the Central AlkeneSaturation or modification of the double bond to study the importance of the vinyl disulfide moiety.Hydrogenation catalysts, dihydroxylation reagents researchgate.net
Variation of Terminal GroupsIntroduction of different substituents on the terminal allyl groups to explore structure-activity relationships.Grignard reagents, organolithium compounds nih.gov

Synthesis of Other Related Sulfur Compounds

The synthesis of other sulfur compounds structurally related to this compound, such as vinyldithiins, has also been explored. Vinyldithiins are formed from the decomposition of allicin in the presence of organic solvents. wikipedia.org Synthetic methods for these compounds are valuable for obtaining pure samples for biological testing.

The general approach to synthesizing various organosulfur compounds often involves the use of smaller, reactive sulfur-containing synthons. For example, the reaction of 1-alkenethiolates with S-alkyl alkanethiosulfonates can produce 1-alkenyl alkyl disulfides in high yields. researchgate.net This method offers a versatile route to a range of disulfides with different substitution patterns.

Furthermore, a patented process describes the preparation of alkyl-1-alkenyl disulfides and trisulfides by reacting an alkali metal alkene or an alkaline earth metal alkenyl halide with an appropriate alkyl-substituted disulfur or trisulfur (B1217805) halide. google.com

Table 2: Examples of Synthesized Structural Analogs and Related Compounds

CompoundSynthetic MethodStarting MaterialsReference
AjoeneTotal synthesis3-bromopropyne, 2-nitrophenyl selenocyanate researchgate.net
Ajoene AnalogsModification of the ajoene scaffoldAjoene, various electrophiles and nucleophiles nih.gov
1-Alkenyl Alkyl DisulfidesReaction of 1-alkenethiolates with S-alkyl alkanethiosulfonates1-Alkenyl alkyl sulfides, alkali metals, S-alkyl alkanethiosulfonates researchgate.net
Alkyl-1-alkenyl disulfidesReaction of metalated alkenes with sulfur halidesAlkali metal alkenes, alkyl disulfur halides google.com
VinyldithiinsDecomposition of allicinAllicin wikipedia.org

Advanced Analytical Methodologies for Methyl 1 Propenyl Disulfide Research

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas chromatography (GC) is the cornerstone for the analysis of volatile compounds like methyl 1-propenyl disulfide. When coupled with a mass spectrometer (GC-MS), this technique provides powerful separation and identification capabilities. GC-MS is essential for resolving complex mixtures of volatile organic compounds found in natural products, such as Allium species, where this compound is a characteristic flavor component nih.gov. The mass spectrum of this compound shows a characteristic molecular ion peak (m/z 120), which is used for its identification nih.gov. For enhanced selectivity and sensitivity, especially in complex food matrices, a sulfur chemiluminescence detector (SCD) can be used in conjunction with GC, as it selectively detects sulfur-containing compounds, thus simplifying chromatograms and aiding in the identification of trace-level sulfur species.

The choice of chromatographic column is critical for the effective separation of this compound from other volatile compounds. Apolar columns are frequently optimized for this purpose. These columns, typically featuring a stationary phase like 5% diphenyl-95% dimethyl polysiloxane (e.g., HP-5 MS), separate compounds primarily based on their boiling points and van der Waals interactions. This characteristic is well-suited for volatile and relatively nonpolar organosulfur compounds.

The performance of a column for a specific analyte is often characterized by its Kovats Retention Index (RI), which normalizes retention times relative to a series of n-alkane standards. For this compound, experimentally determined retention indices on standard non-polar columns vary, with reported values clustering around 910 to 936. This index is a crucial parameter for confirming the identity of the compound in complex chromatograms by comparing experimental values to those in databases.

Interactive Table: Kovats Retention Indices for this compound

Column Type Retention Index (RI) Values
Standard Non-Polar 902, 910, 915, 918, 919, 921, 922, 936
Semi-Standard Non-Polar 922, 926, 930, 937, 940, 946, 950, 951
Standard Polar 1225, 1250, 1263, 1269, 1270, 1274, 1285, 1287, 1289, 1290, 1292, 1297, 1322, 1332

Data sourced from public chemical databases.

Headspace solid-phase microextraction (HS-SPME) is a solvent-free, sensitive, and efficient sample preparation technique widely used for extracting volatile compounds like this compound from solid or liquid samples. The method involves exposing a fused-silica fiber coated with a stationary phase to the headspace above the sample. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently transferred to the GC injector, where the analytes are thermally desorbed for analysis.

The efficiency of HS-SPME is dependent on several parameters that require careful optimization. Key factors include the type of fiber coating, extraction time, and temperature.

Fiber Coating: The choice of fiber is critical and depends on the polarity and volatility of the target analytes. For a broad range of volatile compounds, including organosulfur compounds, mixed-phase coatings are often superior. Fibers such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are effective because they can adsorb analytes with a wide range of polarities and molecular weights.

Extraction Temperature and Time: Increasing the extraction temperature generally enhances the vapor pressure of analytes, facilitating their transfer to the headspace and shortening equilibration times. However, excessive heat can cause thermal degradation of sensitive compounds. Optimized conditions often involve balancing temperature and time to maximize analyte adsorption without causing artifact formation. For example, in the analysis of related sulfur compounds in Allium species, extraction temperatures around 70°C with an extraction time of 50 minutes have been found to be optimal.

Thermal desorption (TD) is another powerful technique for introducing volatile analytes into a GC-MS system, particularly for air and material emission analysis. In TD, volatile compounds are first collected onto a sorbent tube. The tube is then heated rapidly in a flow of inert gas, and the desorbed analytes are transferred to the GC column. A key advantage of TD is its ability to pre-concentrate analytes from a large volume of gas, significantly enhancing detection sensitivity for trace-level compounds. This makes it superior to solvent extraction methods in many applications.

Modern thermal desorption systems often include a two-stage process involving a heated sorbent trap that cryo-focuses the analytes before injecting them into the GC. This results in very sharp chromatographic peaks and improved resolution. Method development for TD-GC-MS requires careful selection of sorbent materials and optimization of desorption temperatures and times to ensure quantitative transfer of analytes without degradation or carryover. Studies have shown that TD-GC-MS methods can achieve instrumental detection limits in the low nanogram range.

Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (LC-HRMS) for Non-Volatile Precursors

The volatile this compound is formed enzymatically from non-volatile precursors present in the intact plant tissue. These precursors are primarily S-alk(en)yl-L-cysteine sulfoxides (ACSOs). The principal precursor for the 1-propenyl group is S-(trans-1-propenyl)-L-cysteine sulfoxide (B87167), also known as isoalliin. These ACSOs are polar, non-volatile amino acid derivatives and are therefore not amenable to GC analysis without derivatization.

Liquid chromatography, particularly when coupled with high-resolution mass spectrometry (LC-HRMS), is the ideal methodology for the analysis of these precursors. LC-HRMS provides the necessary separation for these polar compounds and the mass accuracy to confirm their elemental composition. Techniques like Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) allow for the sensitive and specific quantification of ACSOs in complex biological extracts. This approach has been successfully used to identify and quantify precursors of related sulfur compounds, confirming the relationship between the non-volatile precursors and the resulting volatile flavor compounds.

Spectroscopic Characterization Techniques

While chromatographic methods are essential for separation and quantification, spectroscopic techniques provide the definitive structural information needed for unambiguous identification of compounds like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise molecular structure of organic compounds. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR: A proton NMR spectrum for this compound would show distinct signals for each unique proton. The methyl group attached to the sulfur (-S-S-CH₃) would appear as a singlet, while the protons on the propenyl group (-CH=CH-CH₃) would exhibit more complex splitting patterns (doublets and quartets) due to spin-spin coupling, providing information about their connectivity. The chemical shifts (δ) and coupling constants (J) are characteristic of the molecule's structure.

¹³C NMR: A carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. Each unique carbon atom in this compound (the methyl carbon, and the three carbons of the propenyl group) would produce a distinct signal at a characteristic chemical shift.

The combined data from ¹H and ¹³C NMR allows for the complete and unambiguous structural assignment of the molecule.

Interactive Table: Predicted NMR Chemical Shifts (δ) for (E)-Methyl 1-propenyl disulfide

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
-S-S-C H₃ ~2.4 ~23
=CH-C H₃ ~1.8 ~18
-S-C H= ~6.1 ~125
=C H-CH₃ ~5.9 ~130

Note: These are representative values based on predictive models and typical shifts for similar functional groups. Experimental values may vary depending on the solvent and other conditions.

Mass Spectrometry for Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for the structural elucidation of volatile sulfur compounds like this compound. When subjected to electron ionization (EI), the molecule undergoes characteristic fragmentation, providing a unique mass spectrum that serves as a chemical fingerprint. The molecular ion peak ([M]⁺) for this compound is observed at a mass-to-charge ratio (m/z) of 120, corresponding to its molecular weight of approximately 120.24 g/mol nih.gov.

The fragmentation pattern is characterized by the cleavage of the disulfide bond and rearrangements within the propenyl group. The base peak, which is the most intense peak in the spectrum, can vary depending on the specific isomer (cis or trans) and the ionization energy. However, common fragments are consistently observed.

Detailed analysis of the mass spectrum reveals several key fragment ions. The loss of a methyl group (•CH₃) from the molecular ion results in a fragment at m/z 105. Cleavage of the S-S bond can lead to the formation of the methylthio radical (•SCH₃) and the propenylthio cation ([C₃H₅S]⁺) at m/z 73, or the methylthio cation ([CH₃S]⁺) at m/z 47 and the propenylthio radical (•C₃H₅S). Further fragmentation of the propenyl-containing ions can lead to smaller charged species. The presence of a peak at m/z 41, corresponding to the allyl cation ([C₃H₅]⁺), is also a common feature in the mass spectra of propenyl-containing sulfur compounds.

Below is a table summarizing the major fragment ions observed in the electron ionization mass spectrum of this compound.

m/zProposed Fragment Ion
120[C₄H₈S₂]⁺ (Molecular Ion)
105[C₃H₅S₂]⁺
87[C₄H₇S]⁺
73[C₃H₅S]⁺
47[CH₃S]⁺
41[C₃H₅]⁺

Comparative Analysis of Extraction Methods

The selection of an appropriate extraction method is critical for the accurate qualitative and quantitative analysis of this compound from its natural sources, primarily Allium species. Various techniques have been employed, each with its own set of advantages and limitations regarding extraction efficiency, solvent consumption, and potential for thermal degradation. A comparative analysis of common extraction methods is presented below.

Direct Solvent Extraction: This method involves the maceration of the plant material in an organic solvent. For volatile disulfides, non-polar solvents such as diethyl ether, hexane, or pentane are frequently used . Direct extraction with diethyl ether has been shown to be effective for isolating a range of sulfur compounds from onion researchgate.net. This method is straightforward and avoids the high temperatures that can cause degradation of thermally labile compounds. However, the extraction efficiency can be influenced by the solvent choice and the duration of the extraction.

Steam Distillation: This technique involves passing steam through the plant material to volatilize the desired compounds, which are then condensed and collected. Steam distillation followed by solvent extraction of the distillate is a common approach for obtaining essential oils rich in sulfur compounds researchgate.net. While effective in isolating volatile components, the high temperatures involved can lead to the thermal degradation of some compounds and the formation of artifacts that were not originally present in the plant tissue. For instance, in the analysis of sulfur compounds in Allium cepa L., steam distillation led to a different profile of major components compared to direct extraction, indicating that chemical transformations had occurred researchgate.net.

Solid-Phase Microextraction (SPME): SPME is a modern, solvent-free technique that utilizes a coated fiber to adsorb analytes from the headspace of a sample or directly from a liquid sample . It is a sensitive method for the analysis of volatile and semi-volatile compounds and is often coupled with gas chromatography-mass spectrometry (GC-MS). The choice of fiber coating is crucial for the selective extraction of target analytes. SPME is advantageous due to its simplicity, speed, and minimal sample preparation requirements.

The following table provides a comparative overview of these extraction methods for volatile sulfur compounds like this compound.

Extraction MethodPrincipleAdvantagesDisadvantages
Direct Solvent ExtractionMaceration in an organic solvent (e.g., diethyl ether, hexane) to dissolve target compounds.Simple, avoids high temperatures, preserves thermally sensitive compounds.Can be time-consuming, requires significant solvent volumes, co-extraction of non-target compounds may occur.
Steam DistillationVolatilization of compounds with steam, followed by condensation and collection.Effective for volatile compounds, can concentrate desired analytes.High temperatures can cause thermal degradation and artifact formation, not suitable for non-volatile compounds.
Solid-Phase Microextraction (SPME)Adsorption of analytes onto a coated fiber from the sample's headspace or liquid phase.Solvent-free, rapid, high sensitivity, requires minimal sample preparation.Fiber lifetime can be limited, competitive adsorption may occur, requires specialized equipment.

Chemical Reactivity and Transformation Pathways of Methyl 1 Propenyl Disulfide

Thermal Degradation and Rearrangement Mechanisms

High temperatures can induce the degradation and rearrangement of methyl 1-propenyl disulfide, leading to the formation of a complex mixture of sulfur-containing compounds. These transformations are significant as they can alter the chemical profile of substances in which this disulfide is present, such as in certain foods during processing.

The thermolysis of alkyl 1-propenyl disulfides is a known pathway for the formation of thiophenes. Specifically, heating this compound can lead to the formation of 3,4-dimethylthiophene (B1217622) among other products. researchgate.net This cyclization and rearrangement process is a key thermal degradation pathway for this class of compounds. The application of heat during food processing, for instance, can trigger the thermolysis of alkyl-1-propenyl disulfides, contributing to the formation of thiophenes in the final product. researchgate.net

The table below summarizes the products formed during the thermolysis of alkyl 1-propenyl disulfides.

ReactantConditionMajor Products
Alkyl 1-propenyl disulfidesHeating3,4-Dimethylthiophene, Dialkyl disulfide, Alkyl and 1-alkenyl monosulfides, Dialkyl trisulfide

This table illustrates the variety of compounds that can be generated from the thermal treatment of alkyl 1-propenyl disulfides.

Thermal treatment of this compound also results in the formation of other disulfides and polysulfides. researchgate.net The thermolysis of alkyl 1-propenyl disulfides yields a mixture that includes dialkyl disulfides and dialkyl trisulfides. researchgate.netresearchgate.net This indicates that the sulfur-sulfur bond in the parent molecule can undergo scission and recombination reactions, leading to the formation of compounds with different numbers of sulfur atoms in the chain. These reactions are part of a complex cascade of transformations that organosulfur compounds from sources like Allium species can undergo. nih.gov

Oxidation Reactions and Products

The sulfur atoms in this compound are susceptible to oxidation, leading to the formation of various oxidized derivatives. The extent of oxidation and the nature of the products depend on the oxidizing agent and the reaction conditions.

The oxidation of disulfides is a common method for the preparation of the corresponding thiosulfinates (sulfoxide derivatives of disulfides). mdpi.com This transformation can be achieved using a variety of oxidizing agents. organic-chemistry.org In the case of this compound, oxidation would lead to the formation of S-methyl 1-propenyl thiosulfinate. This reaction involves the oxygenation of one of the sulfur atoms of the disulfide bridge. Further oxidation can lead to thiosulfonates. cmu.edu

Hydrogen peroxide is a common oxidizing agent used for the conversion of disulfides to their corresponding sulfoxides. mdpi.comcmu.edumdpi.com The reaction mechanism generally involves the electrophilic attack of a peroxide oxygen atom on one of the electron-rich sulfur atoms of the disulfide bond. mdpi.comcmu.edu This process can be catalyzed by various metal complexes or proceed under acidic conditions. mdpi.comcmu.edu Uncatalyzed reactions with hydrogen peroxide are also possible, though they may be slower. mdpi.com

For an unsymmetrical disulfide like this compound, the oxidation can potentially occur at either of the two sulfur atoms. The reaction with hydrogen peroxide can also target the carbon-carbon double bond, leading to epoxidation. However, the sulfur atoms are generally more nucleophilic and thus more readily oxidized than the double bond in many organosulfur compounds. A study on the related compound, allyl methyl disulfide, showed that oxidation with hydrogen peroxide can occur at either sulfur atom or the double bond, leading to different oxidized products.

Intermolecular Reactions and Condensation Processes

This compound can participate in intermolecular reactions, particularly those involving the disulfide bond. Disulfide-disulfide interchange is a reaction where the sulfur atoms of two disulfide molecules are exchanged, leading to the formation of new disulfide species. While specific studies on the intermolecular condensation of this compound are not prevalent, the general reactivity of disulfides suggests that such reactions are plausible. These exchange reactions can contribute to the complex mixture of organosulfur compounds found in natural products and their extracts.

Enzymatic Transformations and Degradation in Biological Matrices

The metabolism of this compound, a naturally occurring organosulfur compound found in various Allium species, involves a series of enzymatic transformations that alter its structure and facilitate its elimination from biological systems. While direct studies on this compound are limited, the metabolic fate of this compound can be inferred from the well-established biotransformation pathways of other dietary organosulfur compounds, particularly those containing disulfide bonds and unsaturated alkyl chains. The primary enzymatic reactions involved in its degradation include reduction of the disulfide bond, oxidation of the sulfur atoms, and conjugation reactions, primarily with glutathione (B108866).

The initial and most significant metabolic step for many organic disulfides is the reductive cleavage of the sulfur-sulfur bond. This reaction is primarily catalyzed by the glutathione (GSH) reductase and thioredoxin (Trx) reductase systems, which are ubiquitous in mammalian cells and maintain a reducing intracellular environment.

Glutathione-dependent reduction involves a thiol-disulfide exchange reaction where GSH attacks one of the sulfur atoms of the disulfide bridge. This results in the formation of a mixed disulfide between glutathione and one of the sulfur-containing fragments of the original molecule, along with the release of a free thiol. The mixed disulfide can then be further reduced by another molecule of GSH to regenerate oxidized glutathione (GSSG) and release the second free thiol. Glutathione reductase subsequently reduces GSSG back to GSH, utilizing NADPH as a reducing equivalent.

Similarly, the thioredoxin system, comprising thioredoxin reductase, thioredoxin, and NADPH, can also efficiently reduce disulfide bonds in a variety of substrates. Reduced thioredoxin, with its active site dithiol, directly reduces the disulfide bond of this compound, leading to its cleavage.

These reduction pathways would yield methanethiol (B179389) and 1-propene-1-thiol (B1234351) as the primary metabolites. These thiols are volatile and can be excreted through respiration or undergo further enzymatic modifications.

Enzymatic System Enzyme(s) Cofactor(s) Primary Action on this compound Resulting Metabolites
Glutathione SystemGlutathione Reductase, Glutathione S-TransferasesNADPH, Glutathione (GSH)Reductive cleavage of the disulfide bond via thiol-disulfide exchange.Methanethiol, 1-Propene-1-thiol, Mixed disulfides with glutathione
Thioredoxin SystemThioredoxin Reductase, ThioredoxinNADPHDirect reduction of the disulfide bond.Methanethiol, 1-Propene-1-thiol

In addition to reduction, this compound can undergo oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum of liver cells and other tissues. These monooxygenases can catalyze the oxidation of the sulfur atoms, leading to the formation of more polar and water-soluble metabolites.

The initial oxidation product is likely the corresponding thiosulfinate (methyl 1-propenyl thiosulfinate). Further oxidation can occur to form the thiosulfonate (methyl 1-propenyl thiosulfonate). Additionally, the individual sulfur atoms can be oxidized to form sulfoxides and subsequently sulfones. For instance, the methyl group's sulfur could be oxidized to methylsulfinyl and then methylsulfonyl moieties. These oxidative transformations increase the polarity of the molecule, facilitating its eventual excretion.

Enzyme Family Potential Reactions Potential Metabolites
Cytochrome P450 (CYP)S-oxidationMethyl 1-propenyl thiosulfinate, Methyl 1-propenyl thiosulfonate, Methylsulfinyl propenyl disulfide, Methylsulfonyl propenyl disulfide

Conjugation reactions represent a major pathway for the detoxification and elimination of xenobiotics and their metabolites. The presence of an α,β-unsaturated system in the 1-propenyl group of this compound makes it a potential substrate for conjugation with glutathione, a reaction often catalyzed by glutathione S-transferases (GSTs).

This Michael addition reaction would involve the nucleophilic attack of the thiol group of glutathione on the double bond of the propenyl moiety. This would lead to the formation of a glutathione conjugate, which is more water-soluble and can be further metabolized through the mercapturic acid pathway. This pathway involves the sequential cleavage of the glutamate (B1630785) and glycine (B1666218) residues from the glutathione conjugate, followed by N-acetylation of the remaining cysteine conjugate, ultimately forming a mercapturic acid derivative that is readily excreted in the urine.

Enzyme Family Reaction Type Conjugating Agent Resulting Product
Glutathione S-Transferases (GSTs)Michael AdditionGlutathione (GSH)Glutathione conjugate of this compound

The initial thiolic metabolites (methanethiol and 1-propene-1-thiol) from disulfide reduction can also undergo further enzymatic transformations. Methanethiol can be methylated by S-adenosyl-L-methionine (SAMe) dependent methyltransferases to form dimethyl sulfide, or it can be oxidized to formaldehyde (B43269) and sulfate. 1-Propene-1-thiol can also be subject to methylation, oxidation, or conjugation reactions.

Biological and Ecological Roles of Methyl 1 Propenyl Disulfide

Contribution to Plant Volatile Profiles and Organoleptic Characteristics

Methyl 1-propenyl disulfide is a key volatile component that contributes to the characteristic sharp, pungent aroma and flavor of Allium species such as onion (Allium cepa) and garlic (Allium sativum) nih.govthegoodscentscompany.com. These volatile sulfur compounds are not present in intact plant tissues but are rapidly formed when the plant's cells are damaged, for instance, by cutting or chewing. This enzymatic process is a hallmark of Allium chemistry ishs.org.

The formation of these aromatic compounds begins with non-volatile sulfur-containing precursors called S-alk(en)yl-L-cysteine sulfoxides (ACSOs) ishs.orgnih.gov. In onions, the primary precursor is trans-(+)-S-(1-propenyl)-L-cysteine sulfoxide (B87167), also known as isoalliin nih.govnih.gov. When the plant tissue is disrupted, the enzyme alliinase, which is physically separated from the ACSOs in intact cells, comes into contact with them. Alliinase cleaves the ACSOs to produce highly reactive sulfenic acids, along with pyruvate and ammonia nih.gov. These sulfenic acids then undergo spontaneous condensation and rearrangement reactions to form a variety of volatile organosulfur compounds, including thiosulfinates and various disulfides and trisulfides, such as this compound ishs.orgnih.gov. The specific mixture and concentration of these volatiles define the unique aroma profile of each Allium species nih.gov.

Interactive Table: Occurrence of this compound in Allium Species
Species NameCommon NamePlant PartReference
Allium cepaOnionBulb nih.govthegoodscentscompany.com
Allium sativumGarlicBulb nih.govstiftung-plantafood.deusda.gov
Allium ursinumWild GarlicBulb ishs.org

This compound exists as two geometric isomers: (E)-methyl 1-propenyl disulfide (trans) and (Z)-methyl 1-propenyl disulfide (cis) spandidos-publications.com. Both isomers are found in the volatile profiles of Allium species, although their relative abundance can vary stiftung-plantafood.de. The trans form is often the most abundant isomer found in nature spandidos-publications.com.

Involvement in Plant Biotic Interactions

The production of volatile organosulfur compounds like this compound is a key component of the plant's interaction with its environment, particularly with other living organisms.

The rapid release of pungent sulfur compounds upon tissue damage serves as a primary defense mechanism for Allium plants against herbivores and pests nih.govmdpi.com. This chemical defense is activated precisely when and where it is needed—at the site of an attack. The strong, irritating aroma of compounds like this compound can act as a powerful repellent, deterring insects and other animals from feeding on the plant nih.govscribd.comnih.govsciencepg.com.

This defensive strategy is effective against a wide range of pests. Studies have shown that the volatile chemicals released from garlic and onions can repel various insects, including aphids and diamondback moth larvae sciencepg.comresearchgate.net. The insecticidal and repellent properties are attributed to the mixture of organosulfur compounds, which includes disulfides and trisulfides nih.govmdpi.com. These compounds can disrupt the feeding habits of insects and prevent infestations sciencepg.com. The production of these bioactive sulfur species is considered a primary strategy to protect the plant from both biotic and environmental stresses nih.gov. This "activated" defense system, which relies on the enzymatic generation of volatile deterrents from stored precursors, is an efficient way for the plant to conserve resources until an attack occurs nih.govmdpi.com.

Biochemical Interactions within Plant Cellular Systems

Within the plant, this compound is the end product of a sophisticated biochemical pathway designed for defense and sulfur storage.

This compound is a secondary metabolite, meaning it is not directly involved in the primary processes of growth, development, or reproduction. Instead, it is part of a specialized metabolic cascade that begins with primary sulfur metabolism nih.gov. Plants assimilate inorganic sulfate from the soil and incorporate it into the amino acid cysteine. In Allium species, cysteine is the starting point for the biosynthesis of the unique S-alk(en)yl-L-cysteine sulfoxides (ACSOs) nih.gov.

The specific precursor for compounds containing a 1-propenyl group, such as isoalliin, is synthesized through a multi-step pathway nih.gov. This pathway involves the conversion of earlier sulfur-containing molecules. When the plant's cells are damaged, the enzyme alliinase initiates a rapid cascade, converting the stable, odorless ACSO precursors into unstable sulfenic acids nih.gov. These intermediates then react further to generate a spectrum of volatile sulfur compounds, including this compound ishs.orgnih.gov. This entire sequence, from a primary metabolite (cysteine) to a stored precursor (isoalliin) to a volatile defense compound (this compound), represents a classic example of a secondary metabolite cascade triggered by external stimuli.

Chemotaxonomic Significance for Allium Species Differentiation

Chemotaxonomy is the classification of organisms based on their chemical constituents. The profile of volatile organosulfur compounds is a distinctive feature of the Allium genus and can be used to differentiate between various species and even cultivars nih.gov. The qualitative and quantitative differences in the four main ACSOs found in Allium species give each its characteristic flavor and volatile profile upon cutting nih.gov.

The presence and relative abundance of specific disulfides and trisulfides, including this compound, can serve as chemical markers. For example, multivariate analysis of the volatile profiles of different colored onion bulbs revealed distinct clustering, with sulfur compounds being the most significant differentiating metabolites nih.gov. Studies comparing the volatile profiles of different Allium species have shown that while many share the same compounds, their relative proportions can be unique, allowing for their use in chemotaxonomic classification ishs.orgnih.gov. Therefore, the analysis of volatile sulfur compounds like this compound provides a valuable tool for understanding the phylogenetic relationships within this large and economically important genus.

Environmental Transformation and Fate (Non-Bioremediation Context)

The environmental fate of this compound is influenced by a combination of physical, chemical, and biological processes that dictate its persistence, transport, and transformation in various environmental compartments, including soil, water, and air. While specific data on this compound is limited, the behavior of analogous organosulfur compounds, such as dimethyl disulfide and dipropyl disulfide, provides insights into its likely environmental transformation. Key processes governing its fate include volatilization, abiotic degradation (e.g., hydrolysis and photolysis), and biotic degradation by microorganisms.

Volatilization is anticipated to be a significant pathway for the dissipation of this compound from soil and water surfaces due to the inherent volatility of many low-molecular-weight organosulfur compounds. For instance, dimethyl disulfide is recognized for its high volatility, which contributes to its movement from soil into the atmosphere following application as a soil fumigant. This process is influenced by environmental conditions such as temperature, soil moisture, and air movement.

Biotic degradation by soil and aquatic microorganisms is expected to be a crucial process in the environmental breakdown of this compound. Microorganisms can utilize organosulfur compounds as sources of carbon and sulfur, leading to their mineralization. Studies on related compounds have demonstrated that biodegradation is a significant route of dissipation in soil.

Table 1: Predicted Environmental Fate Parameters for this compound and Analogous Compounds

ParameterThis compound (Predicted/Inferred)Dimethyl disulfide (Experimental Data)Dipropyl disulfide (Experimental Data)
Persistence in Soil LowLowNot readily available
Primary Dissipation Mechanisms Volatilization, BiodegradationVolatilization, BiodegradationVolatilization, Biodegradation
Hydrolytic Stability Likely stable at environmental pHStable at pH 4, 7, and 9Not readily available
Potential for Photodegradation PossibleContributes to breakdown on landNot readily available
Mobility in Soil Moderate to high, depending on soil typeMobileNot readily available

Table 2: Summary of Research Findings on the Environmental Fate of Analogous Organodisulfides

CompoundEnvironmental CompartmentKey Findings
Dimethyl disulfideSoilNot expected to be persistent. Dissipation is primarily through volatilization and biodegradation.
Dimethyl disulfideWaterHigh aqueous solubility. Not expected to leach significantly to groundwater due to volatilization and degradation.
Dimethyl disulfideAirSubject to atmospheric transformation processes.
Dipropyl disulfideGeneral EnvironmentConsidered toxic to aquatic life.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), are employed to solve the electronic structure of molecules, providing insights into their stability, reactivity, and spectroscopic properties. For a molecule like methyl 1-propenyl disulfide, these calculations can elucidate the distribution of electrons and the nature of its chemical bonds.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive.

For this compound, the HOMO is expected to be localized primarily on the sulfur atoms, reflecting their nucleophilic character. The LUMO, conversely, would be distributed across the molecule, representing sites susceptible to nucleophilic attack. While specific calculated values for this compound are not available, the table below provides illustrative data typical for small organosulfur compounds, calculated using DFT methods.

Table 1. Illustrative Frontier Molecular Orbital Energies for a Generic Alkenyl Disulfide.
ParameterEnergy (eV)Description
EHOMO-8.5Energy of the Highest Occupied Molecular Orbital
ELUMO-0.5Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)8.0Indicator of Chemical Reactivity and Stability

The Fukui function, ƒ(r), is a concept derived from DFT that helps to identify the most reactive sites within a molecule. wikipedia.org It measures the change in electron density at a specific point when an electron is added to or removed from the molecule. joaquinbarroso.com This allows for the prediction of sites susceptible to nucleophilic, electrophilic, and radical attack. faccts.descm.com

ƒ+(r) : Indicates reactivity towards a nucleophilic attack (electron acceptance).

ƒ-(r) : Indicates reactivity towards an electrophilic attack (electron donation).

ƒ0(r) : Indicates reactivity towards a radical attack.

By calculating these indices for each atom in this compound, one could pinpoint the specific atoms most likely to participate in chemical reactions. The sulfur atoms are generally expected to be key reactive centers in disulfides. The following table presents hypothetical condensed Fukui function values to illustrate how reactivity might be distributed across the atoms of this compound.

Table 2. Hypothetical Condensed Fukui Function Values for this compound.
Atomƒ+ (Nucleophilic Attack)ƒ- (Electrophilic Attack)ƒ0 (Radical Attack)
S10.350.250.30
S20.320.280.30
C(propenyl)0.150.200.18
C(methyl)0.050.100.08

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to map out the potential energy surface of a chemical reaction, allowing for the detailed elucidation of reaction mechanisms. This involves identifying reactants, products, intermediates, and, crucially, transition states—the highest energy points along the reaction coordinate. nih.gov For this compound, this could involve studying reactions such as the cleavage of the disulfide bond, which is a characteristic reaction of this functional group. rsc.orgnih.gov Theoretical studies on similar disulfides have investigated mechanisms like SN2 displacement reactions. nih.gov

By calculating the energies of all species along a reaction pathway, it is possible to determine key thermodynamic and kinetic parameters. nih.gov Thermodynamics, governed by changes in Gibbs free energy (ΔG), indicates whether a reaction is favorable, while kinetics, determined by the activation energy (Ea), reveals how fast the reaction will proceed. researchgate.net For a potential transformation of this compound, such as isomerization or decomposition, computational methods can predict the feasibility and rate of these processes under various conditions.

Molecular Dynamics Simulations for Conformational Analysis and Stability

While quantum chemical calculations are excellent for understanding static electronic properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.govnih.gov MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the exploration of different molecular conformations and their relative stabilities. For a flexible molecule like this compound, MD simulations can reveal the preferred shapes (conformers) it adopts in different environments (e.g., in a vacuum or in a solvent) and the energy barriers between these conformers. researchgate.net

Structure-Activity Relationship (SAR) Modeling for Mechanistic Insights (Non-Pharmacological Focus)

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its properties or "activity." While often used in drug design, non-pharmacological SAR can provide mechanistic insights into chemical reactivity. For instance, by computationally modeling a series of related alkenyl disulfides with different substituents, it would be possible to build a model that correlates structural features (like the length of the alkyl chain or the presence of electron-withdrawing groups) with reactivity parameters (like the HOMO-LUMO gap or the activation energy for disulfide cleavage). This approach can lead to a deeper understanding of the factors governing the chemical behavior of this compound and related compounds.

Chemoinformatic Approaches for Data Mining and Predictive Modeling

Chemoinformatic approaches have become indispensable in modern chemistry for the systematic analysis of large datasets, enabling the prediction of molecular properties and activities. In the context of "this compound," these computational strategies offer a powerful lens through which to understand its behavior, potential applications, and interactions at a molecular level. While specific chemoinformatic studies solely focused on this compound are not extensively documented in publicly available literature, the principles and methodologies established in the broader field of flavor chemistry and for other organosulfur compounds are directly applicable. u-strasbg.frnih.gov

Data mining techniques can be employed to explore large chemical databases and identify structure-activity relationships (SAR) or structure-property relationships (SPR) for compounds structurally similar to this compound. semanticscholar.org These databases, such as FlavorDB, which contains over 25,000 flavor molecules, can be mined to understand the chemical space occupied by volatile sulfur compounds and their associated sensory characteristics. nih.govacs.org For instance, data mining could reveal patterns correlating specific structural motifs in organosulfur compounds with particular flavor profiles, such as "alliaceous," "sulfurous," or "roasted."

Predictive modeling, particularly through the development of Quantitative Structure-Activity Relationship (QSAR) models, represents a key application of chemoinformatics. u-strasbg.fr QSAR models establish a mathematical relationship between the chemical structure of a molecule and its biological activity or a specific physicochemical property. For this compound, QSAR models could be developed to predict a range of endpoints.

Potential Predictive Modeling Applications for this compound:

Sensory Property Prediction: Predicting the odor threshold, flavor profile, and intensity based on molecular descriptors.

Bioactivity Prediction: Forecasting potential biological activities, such as antimicrobial or antioxidant properties, by comparing its structural features to compounds with known activities. researchgate.net

Physicochemical Property Prediction: Estimating properties like boiling point, vapor pressure, and solubility, which are crucial for its application in food systems.

The development of such models typically involves several key steps:

Data Collection: Assembling a dataset of molecules with known activities or properties. For predicting the flavor profile of this compound, this would involve gathering data on a diverse set of organosulfur compounds and their sensory evaluations.

Molecular Descriptor Calculation: Using specialized software to calculate a wide range of numerical descriptors that encode the structural and chemical features of the molecules. These can include topological, electronic, and geometrical descriptors. nih.gov

Model Building: Employing statistical methods and machine learning algorithms, such as multiple linear regression, partial least squares (PLS), or random forest (RF), to build a predictive model. nih.govwur.nl

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure its reliability. wur.nl

The table below illustrates a hypothetical dataset that could be used to build a QSAR model for predicting the perceived "sulfurous" intensity of small organosulfur compounds.

Compound NameMolecular Weight ( g/mol )LogPNumber of Sulfur AtomsPredicted Sulfurous Intensity (0-10 Scale)
This compound 120.232.4827.8
Dimethyl disulfide94.21.7726.5
Allyl methyl sulfide88.171.7915.2
Diallyl disulfide146.282.5328.1
Methyl propyl disulfide122.252.5827.2

Note: The "Predicted Sulfurous Intensity" values are for illustrative purposes to demonstrate the type of data generated from a predictive model.

Furthermore, chemoinformatic tools can be used to analyze the interaction of this compound with other molecules, such as proteins in food matrices or olfactory receptors. wur.nl Molecular docking and molecular dynamics simulations can provide insights into binding affinities and mechanisms, helping to explain its flavor perception and stability in different environments. nih.govacs.org

The integration of data mining and predictive modeling offers a cost-effective and efficient approach to screen for new flavor compounds, understand their behavior, and optimize their use in various applications, thereby accelerating research and development in food science and technology. u-strasbg.frnih.gov

Q & A

Q. What are the primary natural sources of Methyl 1-propenyl disulfide, and what extraction methods are recommended for isolating it from plant matrices?

this compound is predominantly found in Allium species, including garlic (Allium sativum), onions (Allium cepa), and leeks (Allium fistulosum) . For laboratory isolation, solvent extraction (e.g., hexane or dichloromethane) followed by steam distillation is commonly used. Post-extraction purification via column chromatography or preparative HPLC is recommended to minimize co-eluting sulfur-containing compounds. Analytical validation using GC-MS with a sulfur-specific detector (e.g., flame photometric detector) ensures specificity .

Q. What spectroscopic and chromatographic techniques are optimal for identifying and quantifying this compound in complex biological samples?

Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for identification, leveraging retention indices and fragmentation patterns (e.g., m/z 120 for the molecular ion) . For quantification, sulfur chemiluminescence detection (SCD) provides high sensitivity due to the compound’s disulfide moiety. Method validation should include spike-recovery experiments in plant matrices to account for matrix effects .

Q. How does the structural isomerism (E/Z) of this compound impact its analytical characterization?

The (E)-isomer is more thermodynamically stable and predominant in natural sources . Distinguishing isomers requires chiral GC columns (e.g., β-cyclodextrin-based phases) or NMR analysis of coupling constants (e.g., J values for vinyl protons). Computational modeling (DFT) can predict stability differences and guide experimental conditions for isomer separation .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Critical properties include a boiling point of ~69–71°C (at 43 mmHg), density of 0.98 g/mL, and refractive index of 1.508 . Its low polarity (polar surface area = 0) necessitates non-polar solvents for dissolution. Stability studies should address its sensitivity to oxidation, requiring inert atmospheres (N₂) during storage .

Q. What are the foundational protocols for synthesizing this compound in a laboratory setting?

A common synthesis route involves reacting methyl disulfide with 1-propenyl bromide under basic conditions (e.g., KOH in ethanol). The (E)-isomer is favored due to steric hindrance during nucleophilic substitution. Purity assessment via NMR (¹H and ¹³C) and GC-MS is critical to confirm regioselectivity .

Advanced Research Questions

Q. How does this compound interact with biological targets such as the ACE-2 receptor, and what methodological approaches elucidate its binding mechanisms?

Molecular docking studies (e.g., AutoDock Vina) reveal that the disulfide group forms hydrogen bonds with ACE-2 residues (e.g., Glu375), with binding energies of −8.06 kcal/mol for the (E)-isomer . Competitive binding assays (SPR or ITC) using recombinant ACE-2 can validate computational predictions. Synchrotron-based crystallography may resolve stereochemical influences on binding .

Q. What contradictory findings exist regarding the stability of this compound under varying environmental conditions, and how can these discrepancies be resolved?

Studies report conflicting degradation rates in aqueous matrices (pH-dependent hydrolysis vs. oxidation). To reconcile these, controlled stability studies under inert vs. aerobic conditions, paired with LC-MS/MS monitoring of degradation products (e.g., sulfoxides), are essential. Accelerated stability testing (Arrhenius modeling) can predict shelf-life .

Q. What metabolomics strategies are effective for tracking this compound derivatives in vivo?

Untargeted metabolomics using UPLC-QTOF-MS in positive ionization mode can detect sulfur-containing metabolites. Isotopic labeling (e.g., ³⁴S) improves tracking specificity. Data analysis pipelines (XCMS, MetaboAnalyst) should prioritize sulfur-centric adducts (e.g., [M+H]+ and [M+Na]+) .

Q. How does this compound modulate oxidative stress pathways, and what experimental models are optimal for studying this?

In vitro models (e.g., HepG2 cells) treated with H₂O₂-induced oxidative stress can assess ROS scavenging via DCFDA fluorescence. Mechanistic studies should combine transcriptomics (Nrf2 pathway activation) and redox proteomics (glutathione peroxidase activity) . Dose-response curves must account for pro-oxidant effects at high concentrations .

Q. What advanced statistical methods are recommended for analyzing dose-dependent bioactivity data of this compound?

Non-linear regression (e.g., Hill equation) models EC₅₀ values for antimicrobial or cytotoxic effects. For omics data, multivariate analysis (PCA, PLS-DA) identifies key biomarkers. Bayesian hierarchical models address variability in plant-derived sample matrices .

Methodological Notes

  • Contradiction Management : Conflicting data on isomer stability or bioactivity require orthogonal validation (e.g., NMR for structure, SPR for binding).
  • Ethical Compliance : For in vivo studies, adhere to protocols for sample size justification and informed consent (if human subjects are involved) .
  • Data Transparency : Raw datasets (e.g., GC-MS chromatograms, docking scores) should be archived in repositories like Zenodo for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 1-propenyl disulfide
Reactant of Route 2
Methyl 1-propenyl disulfide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.